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Compound of Interest

Compound Name:
5-Methoxy-4-oxo-4H-pyran-2-

carboxylic acid

Cat. No.: B1599917 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-4-oxo-4H-
pyran-2-carboxylic acid

Introduction
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS No. 1199-60-6), a derivative of

pyranone, represents a class of heterocyclic compounds that are pivotal scaffolds in medicinal

chemistry and drug development.[1][2] Known for their diverse biological activities, pyranone

derivatives are integral to the synthesis of complex natural products and novel therapeutic

agents.[3][4] The precise elucidation of their molecular structure is the foundational step in

understanding their reactivity, and by extension, their pharmacological potential.

This guide provides a comprehensive technical overview of the spectroscopic profile of 5-
Methoxy-4-oxo-4H-pyran-2-carboxylic acid. As experimental spectra for this specific

molecule are not widely disseminated in public databases, this document serves as a

predictive and methodological guide for researchers. It combines theoretical principles with

field-proven insights to forecast the expected spectroscopic signatures and outlines a robust,

self-validating workflow for empirical characterization. The methodologies described herein are

designed to ensure the highest standards of scientific integrity for researchers engaged in the

synthesis, quality control, or application of this compound.
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The structural features of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (C₇H₆O₅, Molecular

Weight: 170.12 g/mol ) dictate its unique spectroscopic fingerprint.[5][6] The molecule contains

a 4-pyranone heterocyclic core, substituted with a methoxy group at the C5 position and a

carboxylic acid at the C2 position. The key functional groups for spectroscopic analysis are:

Carboxylic Acid (-COOH): This group will produce highly characteristic signals in both IR and

NMR spectroscopy.

α,β-Unsaturated Ketone: The C4-carbonyl conjugated with the ring's double bonds will have

a distinct IR absorption.

Vinyl Ether (-O-CH=): The pyran ring ether linkage and its adjacent double bonds influence

the electronic environment of the ring protons and carbons.

Methoxy Group (-OCH₃): This will be identifiable as a sharp singlet in ¹H NMR and a distinct

signal in the upfield region of the ¹³C NMR spectrum.

The effective analysis of this molecule relies on a multi-technique approach where data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

are synergistically interpreted to confirm the structure.
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Fig. 1: Structure of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
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Caption: Chemical structure with key atoms labeled for NMR correlation.
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Predicted Spectroscopic Data
The following data are predicted based on established principles of organic spectroscopy and

analysis of structurally similar compounds reported in the literature.[7][8][9]

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing four distinct signals in a

deuterated solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~13.0 Singlet (broad) 1H COOH

The acidic proton

of a carboxylic

acid is typically

deshielded and

appears as a

broad singlet far

downfield, often

disappearing

upon a D₂O

exchange.[10]

~7.9 - 8.2 Singlet 1H H6

This proton is

adjacent to the

ring oxygen and

is deshielded by

the anisotropic

effect of the C4-

carbonyl group.

~6.4 - 6.7 Singlet 1H H3

This proton is on

a double bond

and adjacent to

the electron-

withdrawing

carboxylic acid

group.

~3.9 - 4.1 Singlet 3H -OCH₃

Methoxy group

protons typically

appear as a

sharp singlet in

this region.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton. Seven distinct carbon

signals are expected.

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~175 - 180 C4 (C=O)

The carbonyl carbon of the

α,β-unsaturated ketone in the

pyranone ring is expected in

this downfield region.[11]

~160 - 165 COOH

The carbonyl carbon of the

carboxylic acid typically

appears in this range.[10]

~155 - 160 C2

This carbon is attached to the

ring oxygen and the carboxylic

acid group, making it

significantly deshielded.

~145 - 150 C5

This carbon is part of a vinyl

ether linkage and is attached

to the methoxy group.

~140 - 145 C6
An olefinic carbon adjacent to

the ring oxygen.

~110 - 115 C3
An olefinic carbon adjacent to

the C2 and C4 positions.

~55 - 60 -OCH₃

The methoxy carbon is

typically found in this upfield

region.[11]

Infrared (IR) Spectroscopy
The IR spectrum provides unambiguous evidence for the key functional groups. The spectrum

is expected to be dominated by absorptions from the hydroxyl and carbonyl groups.
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Predicted Wavenumber
(cm⁻¹)

Vibration Type Description

2500 - 3300 (very broad) O-H stretch

This very broad and

characteristic band is due to

the hydrogen-bonded hydroxyl

group of the carboxylic acid

dimer.[10][12]

~1720 - 1740 C=O stretch (Carboxylic Acid)

The carbonyl of the carboxylic

acid is expected in this region.

Conjugation with the pyran ring

may shift it slightly.

~1650 - 1680 C=O stretch (Ketone)

The conjugated ketone of the

pyranone ring typically absorbs

at a lower frequency than a

saturated ketone.

~1600 & ~1450 C=C stretch

Aromatic/olefinic C=C bond

absorptions from the pyranone

ring.

~1250 & ~1050 C-O stretch

Strong bands corresponding to

the C-O stretching of the

carboxylic acid, ether, and

methoxy groups.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information

through fragmentation analysis.
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m/z Value Assignment Rationale

170 [M]⁺

The molecular ion peak

corresponding to the molecular

weight of C₇H₆O₅.

153 [M-OH]⁺

Loss of a hydroxyl radical is a

common fragmentation

pathway for carboxylic acids.

[13]

142 [M-CO]⁺

Decarbonylation from the

pyranone ring is a possible

fragmentation.

125 [M-COOH]⁺
Loss of the entire carboxyl

group as a radical.

Predicted Adducts [M+H]⁺, [M+Na]⁺, [M-H]⁻

In ESI-MS, common adducts

are expected at m/z 171.02,

193.01, and 169.01,

respectively.[14]

Workflow for Spectroscopic Characterization
For researchers synthesizing or isolating this compound, a systematic workflow is essential for

unambiguous structural confirmation and purity assessment. This protocol represents a self-

validating system where each step provides corroborating evidence.
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Phase 1: Sample Preparation

Phase 2: Data Acquisition

Phase 3: Data Analysis & Validation

Phase 4: Final Confirmation

Synthesized/Purified Compound

Assess Purity (TLC/LC-MS)

Dry Sample Under Vacuum

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC)

FT-IR Spectroscopy
(ATR or KBr Pellet)

High-Resolution MS
(ESI or EI)

Assign NMR Peaks
Correlate ¹H and ¹³C

Identify IR Functional Groups
(O-H, C=O, C-O)

Confirm Molecular Formula
Analyze Fragmentation

Cross-Correlate All Data

Structure Confirmed
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Caption: A validated workflow for the complete spectroscopic characterization.

Step-by-Step Experimental Protocols
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Sample Preparation:

Ensure the sample is of high purity (>95%), as confirmed by Thin Layer Chromatography

(TLC) or preliminary Liquid Chromatography-Mass Spectrometry (LC-MS).

Thoroughly dry the sample under high vacuum for several hours to remove residual

solvents and water, which can interfere with NMR and IR analysis.

NMR Spectroscopy (400 MHz or higher):

Solvent: Use deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's carboxylic

acid functionality.

¹H NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of solvent. Acquire the spectrum

with a sufficient number of scans to achieve a good signal-to-noise ratio. An internal

standard like tetramethylsilane (TMS) should be used for referencing.[15]

D₂O Exchange: After the initial ¹H NMR, add a drop of D₂O to the NMR tube, shake, and

re-acquire the spectrum. The disappearance of the broad singlet around 13 ppm will

confirm the acidic COOH proton.[10]

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A higher concentration (~20-30 mg)

and a longer acquisition time may be necessary.

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to

definitively correlate proton and carbon signals, providing incontrovertible proof of the

assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Method: Use either Attenuated Total Reflectance (ATR) for a quick, solvent-free

measurement of the solid powder, or prepare a potassium bromide (KBr) pellet.

Acquisition: Scan from 4000 to 400 cm⁻¹.

Analysis: Correlate the observed absorption bands with the predicted vibrations. Pay close

attention to the broad O-H stretch and the two distinct C=O stretches, which are hallmark
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features of this molecule.[12]

High-Resolution Mass Spectrometry (HRMS):

Ionization: Use Electrospray Ionization (ESI) for soft ionization, which is likely to show the

molecular ion as an adduct ([M+H]⁺ or [M-H]⁻). Electron Ionization (EI) can also be used

to induce more fragmentation and aid in structural analysis.[16]

Analysis: Determine the accurate mass of the molecular ion. The result should match the

calculated exact mass of C₇H₆O₅ (170.0215) within a 5 ppm error margin. This provides

definitive confirmation of the elemental composition.

Tandem MS (MS/MS): Fragment the parent ion to compare the resulting daughter ions

with the predicted fragmentation pattern. This validates the connectivity of the molecule.

Conclusion
The structural elucidation of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is readily

achievable through a synergistic application of modern spectroscopic techniques. This guide

establishes a predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in

established chemical principles. For researchers in synthetic and medicinal chemistry, the

outlined workflow provides a robust and self-validating protocol to ensure the identity, purity,

and structural integrity of this valuable heterocyclic building block. Adherence to these

methodologies will facilitate reliable and reproducible scientific outcomes in the development of

novel pyranone-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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